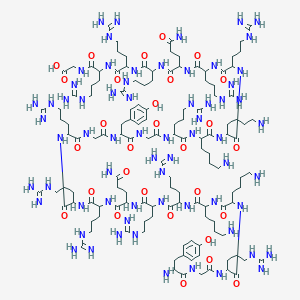
326855-45-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the Chemical Abstracts Service number 326855-45-2 is known as OV-1, sheep. It is an alpha-helical antimicrobial ovispirin peptide derived from the SMAP29 peptide found in sheep. This compound is notable for its ability to inhibit several antibiotic-resistant bacterial strains, including both mucoid and nonmucoid Pseudomonas aeruginosa .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
OV-1, sheep is synthesized through peptide synthesis techniques. The process involves the sequential addition of amino acids to a growing peptide chain. The synthesis is typically carried out using solid-phase peptide synthesis, where the peptide is anchored to a solid resin and amino acids are added one by one in a specific sequence. The reaction conditions include the use of coupling reagents such as N,N’-diisopropylcarbodiimide and N-hydroxybenzotriazole to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of OV-1, sheep involves large-scale peptide synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure the consistency of the final product. The synthesized peptide is then purified using techniques such as high-performance liquid chromatography and lyophilized for storage .
Análisis De Reacciones Químicas
Types of Reactions
OV-1, sheep primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid side chains. For example, the oxidation of methionine residues to methionine sulfoxide can occur under oxidative stress conditions .
Common Reagents and Conditions
Peptide Bond Formation: N,N’-diisopropylcarbodiimide, N-hydroxybenzotriazole, and protected amino acids.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Major Products
The major products formed from these reactions include the intact peptide with modified side chains, such as oxidized methionine residues or reduced disulfide bonds .
Aplicaciones Científicas De Investigación
OV-1, sheep has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its antimicrobial properties and its ability to inhibit antibiotic-resistant bacterial strains.
Medicine: Explored as a potential therapeutic agent for treating infections caused by antibiotic-resistant bacteria.
Industry: Utilized in the development of antimicrobial coatings and materials .
Mecanismo De Acción
OV-1, sheep exerts its antimicrobial effects by disrupting the bacterial cell membrane. The alpha-helical structure of the peptide allows it to insert into the lipid bilayer of the bacterial membrane, creating pores that lead to cell lysis and death. The molecular targets include the lipid components of the bacterial membrane, and the pathways involved are related to membrane integrity and function .
Comparación Con Compuestos Similares
Similar Compounds
SMAP29: The parent peptide from which OV-1, sheep is derived.
LL-37: Another alpha-helical antimicrobial peptide with similar membrane-disrupting properties.
Magainin: An antimicrobial peptide from amphibians with a similar mechanism of action
Uniqueness
OV-1, sheep is unique due to its specific sequence derived from the SMAP29 peptide in sheep, which gives it distinct antimicrobial properties against both mucoid and nonmucoid Pseudomonas aeruginosa. Its effectiveness against antibiotic-resistant strains makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
326855-45-2 |
|---|---|
Fórmula molecular |
C₁₀₅H₁₈₈N₃₄O₂₁ |
Peso molecular |
2262.83 |
Secuencia |
One Letter Code: KNLRRIIRKIIHIIKKYG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







